molecular formula C13H16N2O2S B5552292 ETHYL 2-[(3-CYANO-6-ETHYL-5-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE

ETHYL 2-[(3-CYANO-6-ETHYL-5-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE

Cat. No.: B5552292
M. Wt: 264.35 g/mol
InChI Key: NAIFMSYVONBURM-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-CYANO-6-ETHYL-5-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE: is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group, an ethyl group, and a methyl group attached to a pyridine ring, which is further connected to an ethyl acetate moiety through a sulfur atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(3-CYANO-6-ETHYL-5-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE typically involves the reaction of 3-cyano-6-ethyl-5-methylpyridine-2-thiol with ethyl chloroacetate in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-[(3-CYANO-6-ETHYL-5-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The ethyl acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[(3-CYANO-6-ETHYL-5-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-CYANO-6-ETHYL-5-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The sulfur atom may also play a role in the compound’s reactivity and binding affinity. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

    ETHYL 2-CYANOACETATE: Shares the cyano and ethyl acetate moieties but lacks the pyridine ring and sulfur atom.

    3-CYANO-6-ETHYL-5-METHYLPYRIDINE: Contains the pyridine ring with cyano, ethyl, and methyl groups but lacks the ethyl acetate moiety.

    ETHYL 2-[(3-CYANO-5-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE: Similar structure but with different substitution patterns on the pyridine ring.

Uniqueness: ETHYL 2-[(3-CYANO-6-ETHYL-5-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE is unique due to the combination of its functional groups and the specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-11-9(3)6-10(7-14)13(15-11)18-8-12(16)17-5-2/h6H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIFMSYVONBURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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